molecular formula C18H21FN2O2S2 B11630126 N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B11630126
M. Wt: 380.5 g/mol
InChI Key: OLVAAQFQOLHCEU-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a tert-butyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Tert-butyl Group: The tert-butyl group is attached via a nucleophilic substitution reaction, often using tert-butylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Investigated as a lead compound for the development of new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and receptors like the androgen receptor.

    Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-methyl-benzamide
  • N-benzyl-N-tert-butyl-4-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • tert-butyl 4-anilinopiperidine-1-carboxylate

Uniqueness

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is unique due to its combination of a thiazolidinone ring with a fluorophenyl group, which imparts distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21FN2O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H21FN2O2S2/c1-18(2,3)20-15(22)5-4-10-21-16(23)14(25-17(21)24)11-12-6-8-13(19)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)/b14-11-

InChI Key

OLVAAQFQOLHCEU-KAMYIIQDSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.